Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester
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Overview
Description
Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester is a heterocyclic compound that belongs to the family of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrolo[3,4-C]pyrazole core, which is a fused bicyclic system containing both pyrrole and pyrazole rings.
Preparation Methods
The synthesis of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that bear two functional positions. The annellation to generate the maleimide moiety of the bicycle is then studied. Additionally, efficient palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions in the C-6 position is investigated from 6-chloropyrrolo[3,4-C]pyrazole-4,6-(2H,5H)-diones .
Chemical Reactions Analysis
Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its derivatives are used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester involves its role as a phosphatase inhibitor. This inhibition affects various molecular targets and pathways, particularly those involved in glucose metabolism, making it useful in the treatment of diabetes .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Pyrazolo[3,4-b]pyridines: These compounds also have a fused bicyclic system and are known for their biological activities.
Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones: These derivatives have been studied for their potential as phosphatase inhibitors and other biological activities.
The uniqueness of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester lies in its specific structure and its application as an intermediate in the synthesis of important pharmaceuticals like Omarigliptin .
Properties
Molecular Formula |
C11H14N3O4- |
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Molecular Weight |
252.25 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-4-6-7(5-14)12-13-8(6)9(15)16/h4-5H2,1-3H3,(H,12,13)(H,15,16)/p-1 |
InChI Key |
SBFDXYJFMPRVOE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2C(=O)[O-] |
Origin of Product |
United States |
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